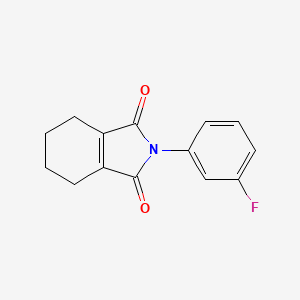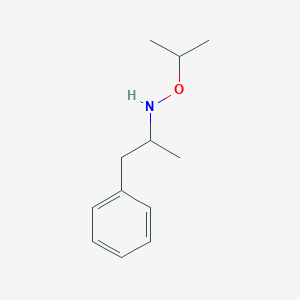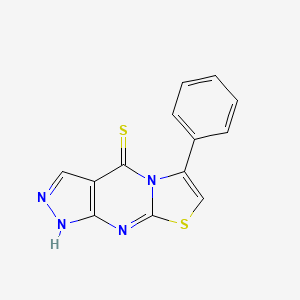
Ibuprofen-Paracetamol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetafen is a non-salicylate antipyretic and non-opioid analgesic agent. It is commonly used to relieve minor aches and pains, as well as to reduce fever. The active ingredient in Cetafen is acetaminophen, which is known for its efficacy in pain relief and fever reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetaminophen involves the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. This compound is subsequently acetylated to form acetaminophen. The reaction conditions typically involve the use of acetic anhydride as the acetylating agent and a catalyst such as hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of acetaminophen is carried out in large-scale reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Acetaminophen undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Acetaminophen can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite. This reaction typically occurs in the liver and involves cytochrome P450 enzymes.
Reduction: The reduction of acetaminophen is less common but can occur under specific conditions using reducing agents like sodium borohydride.
Substitution: Acetaminophen can undergo substitution reactions, particularly in the presence of strong acids or bases, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include NAPQI, which is a significant metabolite in the context of acetaminophen toxicity .
Scientific Research Applications
Acetaminophen is widely used in scientific research due to its well-documented pharmacological properties.
Chemistry: In chemistry, acetaminophen is used as a model compound for studying various organic reactions and mechanisms.
Biology: In biological research, acetaminophen is used to study its effects on cellular processes and its role in pain and fever mechanisms.
Medicine: Medically, acetaminophen is extensively studied for its analgesic and antipyretic properties. It is also used in combination with other drugs to enhance therapeutic effects.
Industry: In the pharmaceutical industry, acetaminophen is a key ingredient in many over-the-counter and prescription medications. Its production and formulation are subjects of ongoing research to improve efficacy and safety .
Mechanism of Action
The exact mechanism of action of acetaminophen is not fully understood. it is believed to exert its effects by inhibiting the synthesis of prostaglandins in the central nervous system. This inhibition reduces the sensation of pain and lowers fever by acting on the hypothalamic heat-regulating center. Acetaminophen’s weak anti-inflammatory activity is also attributed to its action on prostaglandin synthesis .
Comparison with Similar Compounds
Ibuprofen: Like acetaminophen, ibuprofen is an analgesic and antipyretic. it also has strong anti-inflammatory properties.
Aspirin: Aspirin is another analgesic and antipyretic with anti-inflammatory effects. It works by inhibiting cyclooxygenase enzymes, which are involved in prostaglandin synthesis.
Naproxen: Naproxen is similar to ibuprofen and aspirin in its analgesic, antipyretic, and anti-inflammatory effects.
Uniqueness of Cetafen: Cetafen is unique in its minimal anti-inflammatory activity, making it suitable for patients who require pain and fever relief without the risk of gastrointestinal irritation associated with other non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
CAS No. |
462631-86-3 |
|---|---|
Molecular Formula |
C21H27NO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)acetamide;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2.C8H9NO2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-6(10)9-7-2-4-8(11)5-3-7/h4-7,9-10H,8H2,1-3H3,(H,14,15);2-5,11H,1H3,(H,9,10) |
InChI Key |
FNJPZNCSYSZKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


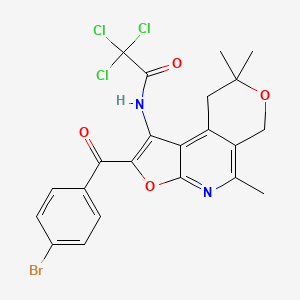



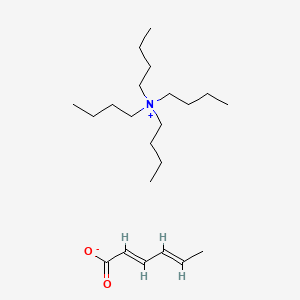
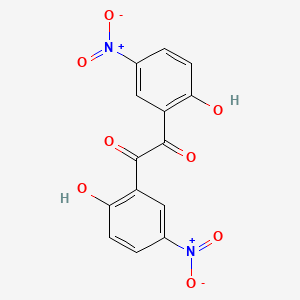
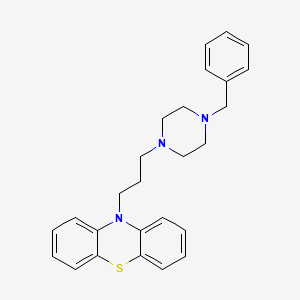

![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)
